2,6-Difluorobenzoic acid-d3
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Overview
Description
2,6-Difluorobenzoic acid-d3 is a deuterium-labeled derivative of 2,6-difluorobenzoic acid. This compound is primarily used in scientific research as a tracer due to its stable isotopic labeling. The presence of deuterium atoms makes it particularly useful in studies involving metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluorobenzoic acid-d3 typically involves the deuteration of 2,6-difluorobenzoic acid. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced with deuterium. One common method involves the use of deuterated reagents in the presence of a catalyst under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluorobenzoic acid-d3 undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or other derivatives.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Reduction Reactions: Commonly use reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: Often employ oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution Reactions: Yield substituted benzoic acids.
Reduction Reactions: Produce alcohols or other reduced derivatives.
Oxidation Reactions: Form oxidized products like carboxylic acids or ketones.
Scientific Research Applications
2,6-Difluorobenzoic acid-d3 is widely used in various fields of scientific research:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to trace the pathways of biochemical reactions.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-difluorobenzoic acid-d3 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms provide a distinct signal that can be detected using various analytical techniques, allowing researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2,6-Difluorobenzoic Acid: The non-deuterated version of the compound.
2,4-Difluorobenzoic Acid: A similar compound with fluorine atoms at different positions.
3,5-Difluorobenzoic Acid: Another isomer with fluorine atoms at different positions.
Uniqueness: 2,6-Difluorobenzoic acid-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful as a tracer in scientific research. The deuterium labeling allows for precise tracking and analysis in various studies, providing insights that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C7H4F2O2 |
---|---|
Molecular Weight |
161.12 g/mol |
IUPAC Name |
3,4,5-trideuterio-2,6-difluorobenzoic acid |
InChI |
InChI=1S/C7H4F2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D |
InChI Key |
ONOTYLMNTZNAQZ-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])F)C(=O)O)F)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)F |
Origin of Product |
United States |
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